1-Phenylhepta-2,4-diene-1,6-dione

Pyrrole synthesis Heterocyclic chemistry Chemoselective addition

1-Phenylhepta-2,4-diene-1,6-dione (CAS 217442-67-6) is an α,β,γ,δ-unsaturated diketone bearing a conjugated diene system with ketone functionalities at positions 1 and 6, and a phenyl substituent at position Its molecular formula is C₁₃H₁₂O₂ with a molecular weight of 200.23 g/mol, a topological polar surface area (PSA) of 34.14 Ų, and a calculated LogP of 2.57, indicating moderate lipophilicity. This compound belongs to the broader class of 1,6-dioxo-2,4-dienes, which serve as versatile intermediates in heterocyclic chemistry, particularly for the construction of pyrroles, thiophenes, and fused [1,2-a]pyrrole scaffolds.

Molecular Formula C13H12O2
Molecular Weight 200.23 g/mol
CAS No. 217442-67-6
Cat. No. B14250921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylhepta-2,4-diene-1,6-dione
CAS217442-67-6
Molecular FormulaC13H12O2
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCC(=O)C=CC=CC(=O)C1=CC=CC=C1
InChIInChI=1S/C13H12O2/c1-11(14)7-5-6-10-13(15)12-8-3-2-4-9-12/h2-10H,1H3
InChIKeyIQAAOWNKNYKFSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenylhepta-2,4-diene-1,6-dione (CAS 217442-67-6): Structural Identity and Baseline Physicochemical Profile for Procurement Evaluation


1-Phenylhepta-2,4-diene-1,6-dione (CAS 217442-67-6) is an α,β,γ,δ-unsaturated diketone bearing a conjugated diene system with ketone functionalities at positions 1 and 6, and a phenyl substituent at position 1. Its molecular formula is C₁₃H₁₂O₂ with a molecular weight of 200.23 g/mol, a topological polar surface area (PSA) of 34.14 Ų, and a calculated LogP of 2.57, indicating moderate lipophilicity . This compound belongs to the broader class of 1,6-dioxo-2,4-dienes, which serve as versatile intermediates in heterocyclic chemistry, particularly for the construction of pyrroles, thiophenes, and fused [1,2-a]pyrrole scaffolds [1].

Why 1-Phenylhepta-2,4-diene-1,6-dione (CAS 217442-67-6) Cannot Be Replaced by a Generic 1,6-Dioxo-2,4-diene: The Phenyl Group Defines Reactivity and Stability


Within the 1,6-dioxo-2,4-diene class, the nature of the substituent at the 1-position profoundly alters both reaction outcome and practical handling. The target compound carries a phenyl group at C-1, whereas close analogs bear a methyl (1a) or ethoxy (1c) substituent. This seemingly minor structural variation dictates chemoselectivity in primary amine additions, governs product yield, and impacts compound stability during storage and reaction work-up [1]. Therefore, selecting a generic 1,6-dioxo-2,4-diene without verifying the 1-substituent risks suboptimal synthetic performance, necessitating evidence-based differentiation for scientifically rigorous procurement.

Product-Specific Quantitative Evidence Guide: Head-to-Head Performance Data Supporting Selection of 1-Phenylhepta-2,4-diene-1,6-dione (CAS 217442-67-6)


Superior Pyrrole Formation Yield with Glycine Ethyl Ester: 1-Phenyl Derivative (95%) vs. Symmetric Dimethyl (70%) and Ethoxy (90%) Analogs

The 1-phenyl derivative (1b) provides a 95% isolated yield of pyrrole 6 upon reaction with glycine ethyl ester, compared to 70% for the symmetric dimethyl analog (1a, R1 = R2 = Me) and 90% for the 1-ethoxy analog (1c, R1 = Me, R2 = OEt) under identical chemoselective 1,2-addition conditions [1]. This represents a 25-percentage-point yield improvement over the dimethyl analog and a 5-point advantage over the ethoxy analog.

Pyrrole synthesis Heterocyclic chemistry Chemoselective addition

Exclusive 1,2-Carbonyl Chemoselectivity in Primary Amine Addition: α,β,γ,δ-Dienone System vs. Typical α,β-Enone 1,4-Addition Pathways

The α,β,γ,δ-dienone framework of 1-phenylhepta-2,4-diene-1,6-dione directs primary amines exclusively to the C-1 carbonyl via 1,2-addition, whereas simple α,β-enones preferentially undergo 1,4-addition at the β-carbon [1]. In the study of 1b, no product arising from β-double bond addition was detected, demonstrating complete chemoselectivity. This contrasts with the reactivity of conventional α,β-unsaturated ketones such as methyl vinyl ketone or chalcones, where 1,4-addition (Michael addition) is the dominant pathway.

Chemoselectivity Carbonyl addition α,β,γ,δ-Dienone

Enhanced Compound Stability Relative to the 1-Ethoxy Analog: Practical Handling and Storage Considerations

The 1-phenyl-1,6-dioxo-hepta-2,4-diene (1b) was explicitly noted to be the more stable of the two unsymmetrical 1,6-dioxo-2,4-dienes studied, with the 1-ethoxy analog (1c) being less stable [1]. Consequently, 1b was selected as the preferred substrate for the full scope study with a wide array of primary amines. While quantitative decomposition rate data were not reported, the operational selection of the phenyl derivative over the ethoxy analog for extended reactivity screening provides practical evidence of superior bench stability.

Compound stability Storage 1,6-Dioxo-2,4-diene

Versatile Entry to Fused [1,2-a]Pyrrole Scaffolds: One-Pot Synthesis of Pyrrolizines and Indolizines from the 1-Phenyl-1,6-dioxo-hepta-2,4-diene Core

1-Phenyl-1,6-dioxo-hepta-2,4-diene (the target compound) undergoes intermolecular dehydrative condensation with 2-chloroethylamine or 3-chloropropylamine, followed by intramolecular alkylative cyclization, to afford fused 2,3-dihydropyrrolizine (4a) and 6,7-dihydro-5H-indolizine (4b) in a one-pot process [1]. This methodology leverages the unique 1,6-dicarbonyl spacing and diene geometry of the starting material and is not directly transferable to 1,5- or 1,7-dicarbonyl congeners. Traditional multistep syntheses of pyrrolizine and indolizine alkaloid cores typically require separate condensation, cyclization, and aromatization steps with intermediate purification.

Fused pyrroles Pyrrolizine Indolizine One-pot synthesis

Optimal Research and Industrial Application Scenarios for 1-Phenylhepta-2,4-diene-1,6-dione (CAS 217442-67-6)


Rapid Assembly of N-Substituted 2,5-Disubstituted Pyrrole Libraries for Medicinal Chemistry SAR

When a medicinal chemistry campaign requires systematic variation of the N-substituent on a 2-methyl-5-phenacyl-pyrrole scaffold, 1-phenylhepta-2,4-diene-1,6-dione enables a single-step, chemoselective condensation with diverse primary amines (aliphatic, aromatic, benzylic) to deliver the desired pyrrole in 45–95% yield [1]. The exclusive 1,2-carbonyl addition eliminates isomeric byproducts, ensuring library purity [1]. Alternative routes involving 1,4-dicarbonyl substrates or Paal-Knorr conditions often require elevated temperatures, acidic catalysts, and chromatographic separation of regioisomers.

Step-Economical Construction of Pyrrolizine and Indolizine Cores for Natural Product Analogue Synthesis

For research groups targeting fused pyrrole alkaloids such as pyrrolizidine and indolizidine natural products, the target compound serves as a direct precursor to the [1,2-a]pyrrole bicycle via a one-pot condensation-cyclization sequence with chloroalkylamines [2]. This convergent approach circumvents multiple protection/deprotection and oxidation-state adjustments inherent in traditional linear syntheses, accelerating hit-to-lead timelines.

Intermediate for (E,E)-1,6-Dioxo-2,4-diene-Derived Bioactive Molecules

Recent methodology enabling ruthenium-catalyzed stereo- and chemoselective oxidative coupling of vinyl ketones provides efficient access to (E,E)-1,6-dioxo-2,4-dienes, which have been elaborated into bioactive natural products including the (7E,9E)-henicosa-7,9-diene-6,11-dione sex pheromone, the plant anticancer agent ostopanic acid, and the C1-C13 fragment of macrolactin-T [3]. Procurement of the structurally defined 1-phenyl derivative ensures geometric and positional fidelity for downstream diversification steps validated in total synthesis.

Teaching and Methodology Development: Demonstrating α,β,γ,δ-Dienone Chemoselectivity Principles

In academic and industrial training settings, 1-phenylhepta-2,4-diene-1,6-dione provides a well-characterized substrate for demonstrating the divergent reactivity of extended conjugated carbonyl systems versus simple enones. Student or researcher experiments comparing amine addition outcomes with this substrate and a standard chalcone vividly illustrate 1,2- vs. 1,4-regioselectivity control, underpinning mechanistic understanding in advanced organic chemistry curricula [1].

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